molecular formula C27H36O7 B12394022 (4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B12394022
M. Wt: 472.6 g/mol
InChI Key: NCGJGPSWDDQPKM-MCYWDDNPSA-N
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Description

The compound (4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules. The presence of hydroxy and keto groups in its structure suggests potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxy and keto groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are commonly employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The keto groups can be reduced to hydroxy groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a keto derivative, while reduction of the keto groups would produce a dihydroxy derivative.

Scientific Research Applications

The compound (4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme interactions and metabolic pathways.

    Medicine: Due to its structural similarity to certain steroids, it may be investigated for its potential therapeutic effects.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves its interaction with specific molecular targets. The hydroxy and keto groups in its structure allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: A bile acid with a similar cyclopenta[a]phenanthrene core but different functional groups.

    Ursodeoxycholic Acid: Another bile acid with a similar structure but different stereochemistry and functional groups.

    Dehydrocholic Acid: A derivative of cholic acid with additional keto groups.

Uniqueness

The uniqueness of (4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H36O7

Molecular Weight

472.6 g/mol

IUPAC Name

(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C27H36O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-14,16,23,34H,7-12H2,1-6H3,(H,31,32)/t13-,14-,16-,23-,25+,26+,27+/m1/s1

InChI Key

NCGJGPSWDDQPKM-MCYWDDNPSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C

Origin of Product

United States

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